![molecular formula C19H14Cl2N4O2S B14001360 1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 3434-14-8](/img/structure/B14001360.png)
1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(3,4-dichlorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- is a complex heterocyclic compound.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(3,4-dichlorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- involves multiple steps. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are typically mild, allowing for the inclusion of various functional groups. Industrial production methods often involve the use of transition-metal-free strategies, which are efficient and convenient for preparing diverse derivatives .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nickel catalysts for cyclization and proto-demetallation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-azidoenones can yield trisubstituted imidazoles .
Scientific Research Applications
1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(3,4-dichlorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets . In industry, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it can act as a cation in the preparation of high-energy compounds, where ionic bonds, hydrogen bonds, and π–π interactions play a crucial role . These interactions contribute to the compound’s high density and excellent performance in various applications.
Comparison with Similar Compounds
Similar compounds to 1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(3,4-dichlorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- include other pyridazinones and imidazoles. For example, 2-Butyl-5,6-Dihydro-1h-Imidazo[4,5-D]Pyridazine-4,7-Dione is a related compound with similar structural features
Properties
CAS No. |
3434-14-8 |
|---|---|
Molecular Formula |
C19H14Cl2N4O2S |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
3-benzyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C19H14Cl2N4O2S/c20-13-7-6-12(8-14(13)21)10-28-19-22-15-16(18(27)24-23-17(15)26)25(19)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,23,26)(H,24,27) |
InChI Key |
PRSJWZIQCVVILF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


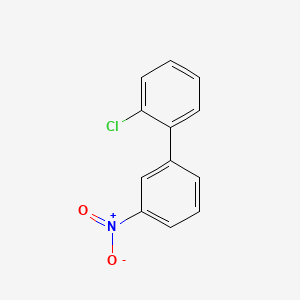
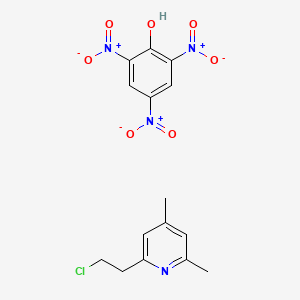
![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
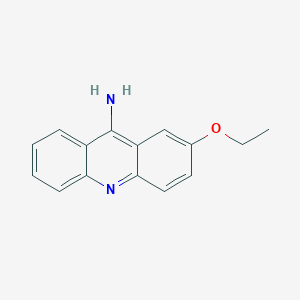
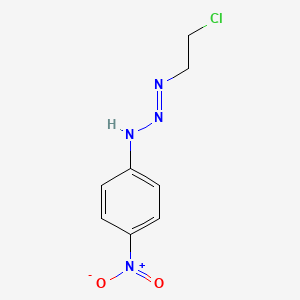
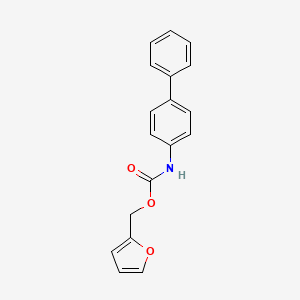
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
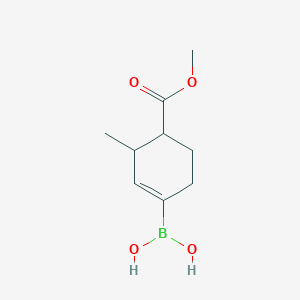
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
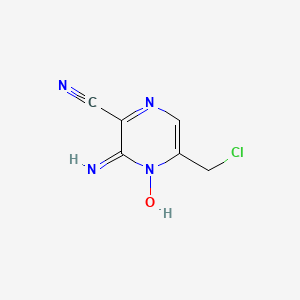
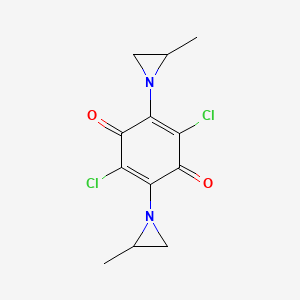
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)

